molecular formula C7H5F3N4 B15053823 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15053823
M. Wt: 202.14 g/mol
InChI Key: ZXSVGFMQXSILHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed and distilled to remove trifluoroacetic acid, followed by further purification steps to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize byproducts. The final product is typically obtained through a series of filtration, washing, and drying steps under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-5-methyl-[1,2,4]triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties

Uniqueness

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the methyl and trifluoromethyl groups, which enhance its biological activity and metabolic stability. These structural features make it a promising candidate for drug development compared to other similar compounds .

Properties

IUPAC Name

8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSVGFMQXSILHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.